molecular formula C29H29F6N5O4S B11501486 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11501486
M. Wt: 657.6 g/mol
InChI Key: NUTUSAIRHLPJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, pyrazolyl, methoxyphenyl, and sulfanylideneimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with a suitable alkylating agent to form the pyrazolylpropyl intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the methoxyphenyl derivative. The final step involves the reaction of this derivative with a sulfanylideneimidazolidinyl compound under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • Trifluoromethyl phenyl sulfone
  • 3,5-Bis(trifluoromethyl)benzenethiol

Uniqueness

2-(3-{3-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)-N-(4-PROPOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and lipophilicity, while the pyrazolyl and methoxyphenyl groups contribute to its biological activity. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H29F6N5O4S

Molecular Weight

657.6 g/mol

IUPAC Name

2-[3-[3-[3,5-bis(trifluoromethyl)pyrazol-1-yl]propyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H29F6N5O4S/c1-3-15-44-21-9-5-18(6-10-21)36-25(41)16-22-26(42)40(19-7-11-20(43-2)12-8-19)27(45)38(22)13-4-14-39-24(29(33,34)35)17-23(37-39)28(30,31)32/h5-12,17,22H,3-4,13-16H2,1-2H3,(H,36,41)

InChI Key

NUTUSAIRHLPJKS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.